N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide
Description
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a synthetic benzamide derivative characterized by a methoxy-substituted aromatic core, an ethoxy linker, and a tetrazole moiety. The tetrazole group (2H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities critical for receptor interactions . The 2-aminoethyl side chain may facilitate solubility and intermolecular interactions, making this compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where tetrazole-containing analogs are prevalent (e.g., angiotensin II receptor antagonists) .
Properties
CAS No. |
919772-40-0 |
|---|---|
Molecular Formula |
C13H18N6O3 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide |
InChI |
InChI=1S/C13H18N6O3/c1-21-11-8-9(22-7-4-12-16-18-19-17-12)2-3-10(11)13(20)15-6-5-14/h2-3,8H,4-7,14H2,1H3,(H,15,20)(H,16,17,18,19) |
InChI Key |
UHMZSMZZJNUZGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCC2=NNN=N2)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-nitrobenzoic acid with ethylenediamine to form an intermediate, which is then subjected to further reactions to introduce the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and specific adsorption capacities
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Key Functional Groups | Molecular Weight (approx.) | Notable Features | Reference |
|---|---|---|---|---|
| Target Compound : N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide | Tetrazole, methoxy, aminoethyl | ~375 g/mol | Bioisosteric tetrazole; potential for enhanced stability and receptor binding | |
| 4-[[4-(1,1-Dimethylethyl)cyclohexylamino]methyl]-N-2H-tetrazol-5-ylbenzamide | Tetrazole, benzimidazole, tert-butylcyclohexyl | ~550 g/mol | Bulky tert-butyl group; benzimidazole may enhance lipophilicity and CNS penetration | |
| N-Hydroxy-4-{2-[3-(N,N-Dimethylaminomethyl)benzofuran-2-ylcarbonylamino]ethoxy}benzamide | Benzofuran, dimethylaminomethyl, hydroxy | ~430 g/mol | Hydroxamic acid derivative; potential for metal chelation or protease inhibition | |
| N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide | Methoxyethoxy, aminophenyl | ~316 g/mol | Lacks tetrazole; methoxyethoxy may improve solubility but reduce bioactivity | |
| N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride | Benzothiazole, dimethylaminopropyl | ~470 g/mol | Dual heterocyclic system; charged side chain enhances aqueous solubility |
Biological Activity
N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial activity. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of a benzamide core, methoxy groups, and a tetrazole moiety. The synthesis typically involves multi-step organic reactions that integrate these functional groups to achieve the desired pharmacophore.
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds, suggesting that modifications in the benzamide structure can significantly influence their antiproliferative effects. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit key cellular pathways involved in cancer cell proliferation. The presence of the tetrazole group may enhance interaction with specific targets within cancer cells.
- Case Studies : In vitro assays demonstrated that derivatives of benzamide exhibit varying degrees of activity against different cancer cell lines. For example, some derivatives showed IC50 values in the low micromolar range (e.g., IC50 = 3.7 µM against HCT 116 cells) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-Aminoethyl)-2-methoxybenzamide | HCT 116 | 3.7 |
| Similar Benzamide Derivative | MCF-7 | 4.4 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that compounds containing methoxy and hydroxyl groups can exhibit selective antibacterial activity:
- Selectivity : Certain derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Methoxy Derivative | E. faecalis | 8 |
| Hydroxy Derivative | S. aureus | 16 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Preliminary studies suggest moderate solubility in biological fluids, which may limit bioavailability.
- Toxicity Assessments : Toxicological evaluations indicate a need for careful dosing to avoid adverse effects, particularly in long-term treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
